molecular formula C16H20FNO2 B13372677 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B13372677
M. Wt: 277.33 g/mol
InChI Key: RIEWTHHLRRIWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by the presence of a cyclohexene ring, a fluorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves the reaction of 1-cyclohexen-1-yl ethylamine with 2-(4-fluorophenoxy)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20FNO2

Molecular Weight

277.33 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H20FNO2/c17-14-6-8-15(9-7-14)20-12-16(19)18-11-10-13-4-2-1-3-5-13/h4,6-9H,1-3,5,10-12H2,(H,18,19)

InChI Key

RIEWTHHLRRIWGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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